molecular formula C26H28N4O4 B5244325 2-(4-benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)-5-nitrobenzamide

2-(4-benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)-5-nitrobenzamide

Cat. No.: B5244325
M. Wt: 460.5 g/mol
InChI Key: AXNSYFKZGNDKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)-5-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, an ethoxyphenyl group, and a nitrobenzamide core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine to form benzylpiperazine.

    Nitration: The benzylpiperazine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling with Ethoxyphenyl Group: The nitrated benzylpiperazine is coupled with 2-ethoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)-5-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like sodium azide, potassium cyanide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 2-(4-Aminopiperazin-1-yl)-N-(2-ethoxyphenyl)-5-nitrobenzamide.

    Substitution: Various substituted benzylpiperazines.

    Hydrolysis: 2-(4-Benzylpiperazin-1-yl)-5-nitrobenzoic acid and 2-ethoxyaniline.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)-5-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The nitro group may also play a role in redox reactions within biological systems, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(2-nitrophenyl)piperazine: Similar structure but lacks the ethoxyphenyl group.

    2-(4-Benzylpiperazin-1-yl)-N-(2-methoxyphenyl)-5-nitrobenzamide: Similar structure with a methoxy group instead of an ethoxy group.

    4-(4-Benzylpiperazin-1-yl)-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

2-(4-Benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)-5-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethoxyphenyl and nitrobenzamide groups distinguishes it from other similar compounds, potentially offering unique pharmacological properties.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-2-34-25-11-7-6-10-23(25)27-26(31)22-18-21(30(32)33)12-13-24(22)29-16-14-28(15-17-29)19-20-8-4-3-5-9-20/h3-13,18H,2,14-17,19H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNSYFKZGNDKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.